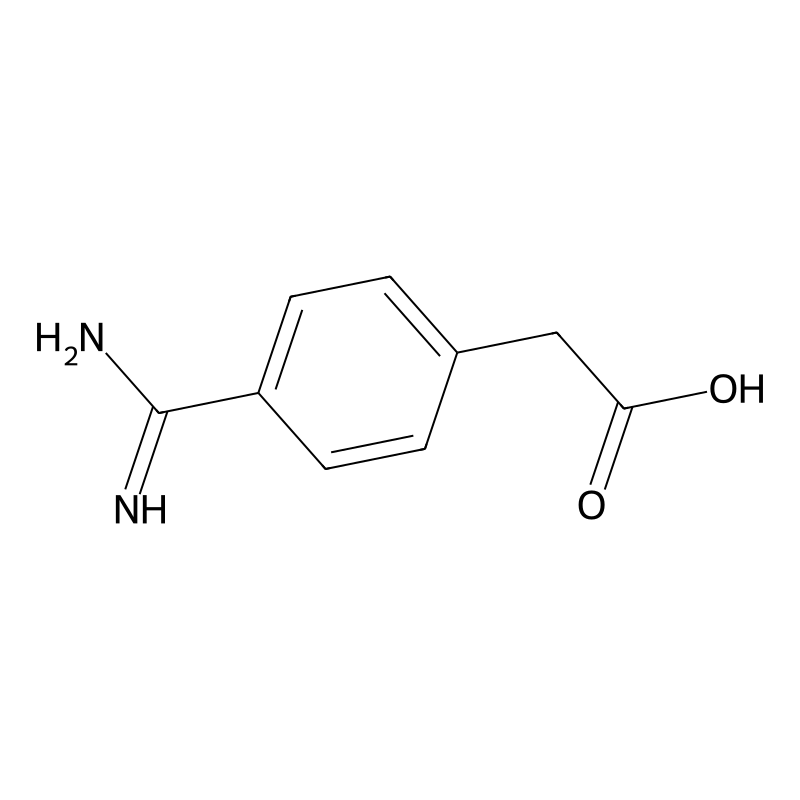2-(4-carbamimidoylphenyl)acetic Acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-(4-Carbamimidoylphenyl)acetic acid is an organic compound categorized within the class of phenylacetic acids. It features a distinctive structure characterized by a carbamimidoyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound has the molecular formula and a molecular weight of approximately 178.19 g/mol . Its unique structure imparts specific chemical properties that are valuable in various scientific and industrial applications.
Uniqueness
The uniqueness of 2-(4-carbamimidoylphenyl)acetic acid lies in its combination of the carbamimidoyl group, phenyl ring, and acetic acid moiety. This distinct structural arrangement imparts specific chemical reactivity and biological activity that are not present in other similar compounds, making it particularly valuable for targeted applications in research and industry .
Research indicates that 2-(4-carbamimidoylphenyl)acetic acid exhibits significant biological activity. It has been investigated for its anti-inflammatory and anticancer properties, suggesting potential therapeutic applications in drug development. The compound's mechanism of action likely involves its interaction with specific molecular targets, leading to inhibition of certain enzymes or modulation of cellular pathways associated with inflammation and cancer progression.
The synthesis methods for 2-(4-carbamimidoylphenyl)acetic acid typically include:
- Stepwise Synthesis: Involves multiple reaction steps starting from simpler precursors such as 4-cyanophenylacetic acid, followed by treatment with ammonia or amines to introduce the carbamimidoyl group.
- Optimization for Industrial Production: Large-scale synthesis may utilize advanced techniques like continuous flow reactors and optimized purification processes to ensure high purity and yield of the final product .
2-(4-Carbamimidoylphenyl)acetic acid finds diverse applications across several fields:
- Chemistry: Serves as a building block for synthesizing more complex organic molecules and as a reagent in various organic synthesis reactions.
- Biology: Utilized in biochemical assays to study enzyme activity and protein interactions, enhancing understanding of biological processes.
- Medicine: Explored for potential drug development targeting inflammatory diseases and cancer, owing to its unique biological properties.
- Industry: Employed in producing specialty chemicals and as an intermediate in pharmaceutical synthesis.
Studies on the interactions of 2-(4-carbamimidoylphenyl)acetic acid indicate its capacity to form stable complexes with biological macromolecules. The carbamimidoyl group facilitates hydrogen bonding and electrostatic interactions with active sites on enzymes, while the phenyl ring enhances hydrophobic interactions, contributing to its binding affinity. These interactions are critical for understanding its biological effects and potential therapeutic uses.








